Cas no 2138233-85-7 (Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)-)
Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)- Chemical and Physical Properties
Names and Identifiers
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- Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)-
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- Inchi: 1S/C11H7BrN2OS/c1-6-2-3-8(15-6)7-4-16-11-9(7)10(12)13-5-14-11/h2-5H,1H3
- InChI Key: PPSFUZLBLDMXMS-UHFFFAOYSA-N
- SMILES: C1=NC(Br)=C2C(C3=CC=C(C)O3)=CSC2=N1
Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-363047-0.05g |
4-bromo-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidine |
2138233-85-7 | 0.05g |
$1152.0 | 2023-03-07 | ||
| Enamine | EN300-363047-0.1g |
4-bromo-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidine |
2138233-85-7 | 0.1g |
$1207.0 | 2023-03-07 | ||
| Enamine | EN300-363047-0.25g |
4-bromo-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidine |
2138233-85-7 | 0.25g |
$1262.0 | 2023-03-07 | ||
| Enamine | EN300-363047-0.5g |
4-bromo-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidine |
2138233-85-7 | 0.5g |
$1316.0 | 2023-03-07 | ||
| Enamine | EN300-363047-1.0g |
4-bromo-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidine |
2138233-85-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-363047-2.5g |
4-bromo-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidine |
2138233-85-7 | 2.5g |
$2688.0 | 2023-03-07 | ||
| Enamine | EN300-363047-5.0g |
4-bromo-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidine |
2138233-85-7 | 5.0g |
$3977.0 | 2023-03-07 | ||
| Enamine | EN300-363047-10.0g |
4-bromo-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidine |
2138233-85-7 | 10.0g |
$5897.0 | 2023-03-07 |
Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)- Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)-
Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)- (CAS No. 2138233-85-7): A Comprehensive Overview
Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)-, identified by its CAS number 2138233-85-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyrimidine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications.
The structural framework of Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)- combines the fused ring system of thienopyrimidine with functional groups that enhance its pharmacological properties. The presence of a bromine atom at the 4-position and a 5-methyl-2-furanyl substituent at the 5-position contributes to its unique chemical profile and biological interactions. These modifications make it a valuable scaffold for the development of novel pharmaceutical agents.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities and potential as drug candidates. Thienopyrimidines, in particular, have been extensively studied for their roles in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The specific modifications present in Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)- make it a promising candidate for further investigation in these fields.
One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Kinases are critical targets in oncology due to their role in regulating cell proliferation and survival. Preclinical studies have shown that thienopyrimidines can disrupt kinase signaling pathways, leading to the induction of apoptosis in cancer cells. The bromine substituent in Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)- enhances its ability to interact with these targets by increasing its binding affinity and metabolic stability.
The 5-methyl-2-furanyl group adds another layer of complexity to the pharmacological profile of this compound. Furanyl groups are known to exhibit various biological activities, including anti-inflammatory and antioxidant properties. By incorporating this moiety into the thienopyrimidine core, researchers aim to develop compounds that not only target cancer cells but also modulate inflammatory responses associated with tumor progression.
Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)- with biological targets. These studies have provided valuable insights into how structural modifications can influence pharmacological activity. For instance, computational analyses have revealed that the bromine atom at the 4-position facilitates optimal interactions with the active sites of kinases, while the furanyl group enhances binding to other therapeutic targets.
The synthesis of Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic framework.
In addition to its potential as an anticancer agent, Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)- has shown promise in other therapeutic areas. For example, preclinical studies have indicated that it may have antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis. This makes it a candidate for developing novel antibiotics to combat drug-resistant strains of bacteria.
The development of new drugs is a complex process that involves extensive testing and validation before reaching clinical use. However, compounds like Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furanyl)- offer hope for addressing unmet medical needs by providing novel chemical scaffolds with unique pharmacological properties. As research continues to uncover new applications for this compound and related derivatives, it is likely to play an increasingly important role in drug discovery and development.
The integration of interdisciplinary approaches has been crucial in advancing our understanding of the pharmacological properties of thienopyrimidines like Thieno[2,3-d]pyrimidine, 4-bromo-5-(5-methyl-2-furaryl)-. Collaboration between chemists、biologists、pharmacologists,and clinicians has enabled researchers to translate laboratory findings into tangible therapeutic benefits. This collaborative effort is essential for translating basic research into clinical applications that improve patient outcomes.
In conclusion,Thieno[2,3-d]pyrimidine,4-bromo-5-(5-methyl-2-furanyl)- (CAS No.2138233—85—7)
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